N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
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Scientific Research Applications
Novel Heterocyclic Compound Synthesis
This compound is integral in the synthesis of novel heterocyclic compounds, serving as a precursor or reactant in various chemical transformations. Research in this area explores the creation of complex molecules with potential biological activities, emphasizing the synthetic versatility of thiophene derivatives and related heterocycles. For instance, studies have demonstrated the use of similar structures in synthesizing thienopyrimidines, thiazolopyrimidines, and other fused heterocyclic systems through innovative synthetic routes. These pathways often involve domino reactions, cycloadditions, and novel rearrangements, showcasing the compound's utility in constructing pharmacologically relevant frameworks (Pokhodylo et al., 2010).
Photophysical Property Studies
The compound's derivatives have been examined for their photophysical properties, contributing to the development of organic semiconductors. Research has identified the influence of substituents on the photophysical behaviors of related compounds, including their absorption and excitation spectra, fluorescence quantum yields, and electronic communication. Such studies are fundamental in designing materials for optoelectronic applications, highlighting the compound's relevance in material science (Briseño-Ortega et al., 2018).
Biological Activity Exploration
While the emphasis is on excluding drug use, dosage, and side effects information, it's pertinent to acknowledge that the structural motif present in N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide and its analogs is a subject of interest in the exploration of biological activities. These studies typically aim to uncover novel therapeutic agents by investigating the biological interactions of synthesized compounds, thereby contributing to the broader field of medicinal chemistry.
Advanced Synthetic Techniques
Research also delves into advanced synthetic techniques, including palladium-catalyzed reactions, to construct and modify the compound's core structure. These methodologies facilitate the efficient synthesis of complex molecules, underscoring the compound's role in advancing synthetic organic chemistry and its application in creating molecules with potential utility in various scientific domains (Bacchi et al., 2005).
Mechanism of Action
Pyrrolidine derivatives
Pyrrolidine is a five-membered ring with one nitrogen atom. It’s a common scaffold in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . Pyrrolidine derivatives have been reported to possess various biological activities, including anti-inflammatory and analgesic activities .
Thiazolo[4,5-b]pyridines
Thiazolo[4,5-b]pyridines are biologically relevant purine bioisosteres. They have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, antiinflammatory, antifungal, and antitumor activities .
Suzuki–Miyaura coupling
This is a type of carbon–carbon bond forming reaction that’s often used in the synthesis of organic compounds, including pharmaceuticals . It’s possible that this reaction was used in the synthesis of the compound you’re interested in.
Properties
IUPAC Name |
N-[5-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-31-16-5-2-4-15(11-16)27-12-14(10-20(27)28)22(30)26-8-7-17-19(13-26)33-23(24-17)25-21(29)18-6-3-9-32-18/h2-6,9,11,14H,7-8,10,12-13H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORCRBYTUWHKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.